4-(Chloromethyl)isoxazole
Overview
Description
4-(Chloromethyl)isoxazole is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)isoxazole can be synthesized through several methods. One common approach involves the reaction of aldoximes with 2,3-dichloroprop-1-ene using an inorganic oxidizing system such as Oxone®–sodium chloride–sodium carbonate in an aqueous medium . Another method includes the 1,3-dipolar cycloaddition of nitrile oxides with alkynes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form isoxazole derivatives with different functional groups.
Cycloaddition Reactions: Isoxazole derivatives can be synthesized through (3 + 2) cycloaddition reactions involving alkynes and nitrile oxides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Cycloaddition Reactions: Catalysts such as copper (I) or ruthenium (II) are often employed.
Major Products: The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
4-(Chloromethyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)isoxazole involves its interaction with specific molecular targets and pathways. For instance, isoxazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which plays a role in neurotransmission . The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to various biological outcomes.
Comparison with Similar Compounds
4-(Chloromethyl)isoxazole can be compared with other similar compounds in the isoxazole family, such as:
5-(Chloromethyl)isoxazole: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(chloromethyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c5-1-4-2-6-7-3-4/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVWUKGIHULGLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617076 | |
Record name | 4-(Chloromethyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98020-14-5 | |
Record name | 4-(Chloromethyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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